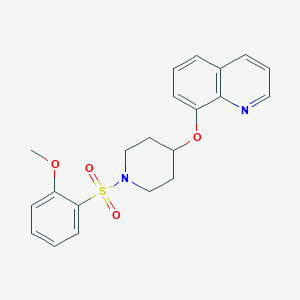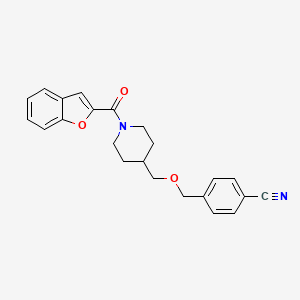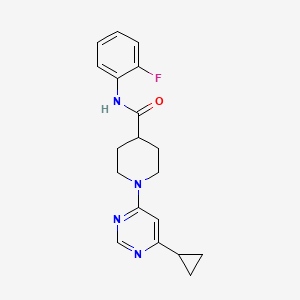
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
As mentioned earlier, 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide inhibits GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal activity by binding to GABA receptors on neurons. By increasing the levels of GABA, 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide enhances the inhibitory effects of GABA on neuronal activity, leading to decreased excitability and increased inhibition of neuronal activity.
Biochemical and physiological effects:
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels, it has been shown to modulate the activity of other neurotransmitters, such as dopamine and glutamate. It also has effects on various signaling pathways in the brain, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide has several advantages for lab experiments. It is highly selective for GABA-AT, meaning that it does not affect other enzymes or neurotransmitters. It is also highly potent, meaning that small doses can produce significant effects. However, its effects can be dependent on the dose and the specific experimental conditions, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are several future directions for research on 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide. One area of interest is in the development of new drugs based on the structure of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide that may have improved efficacy and/or reduced side effects. Another area of interest is in the exploration of new therapeutic applications for 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide, such as in the treatment of depression or schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide and its potential interactions with other drugs and neurotransmitters.
Métodos De Síntesis
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemicals, including cyclopropylpyrimidinone, 2-fluorobenzylamine, and piperidine-4-carboxylic acid. The synthesis process has been optimized to produce high yields of pure 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have efficacy in animal models of epilepsy, anxiety, and addiction. Clinical trials have also demonstrated its safety and tolerability in humans.
Propiedades
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-3-1-2-4-16(15)23-19(25)14-7-9-24(10-8-14)18-11-17(13-5-6-13)21-12-22-18/h1-4,11-14H,5-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBQMDHSTZWYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

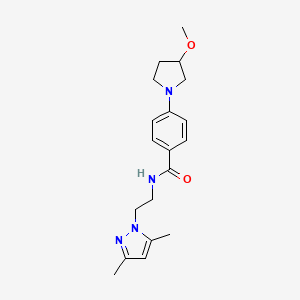
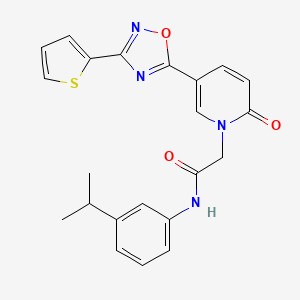
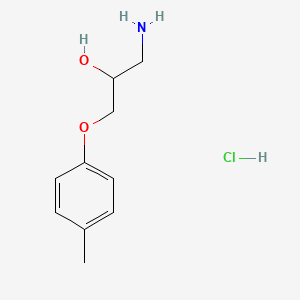

![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)
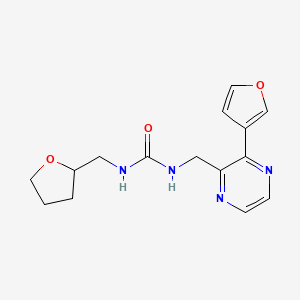
![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)
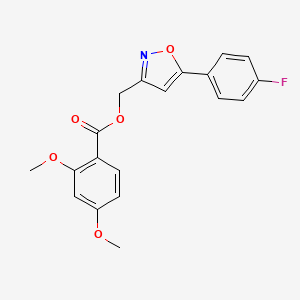
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)
![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)
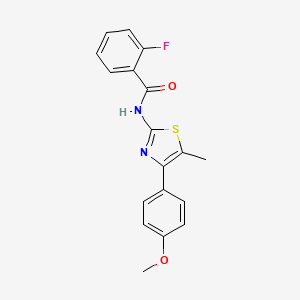
![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)
